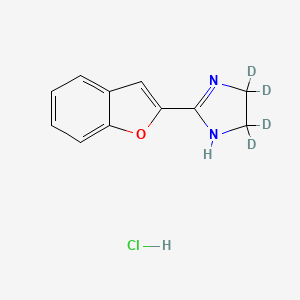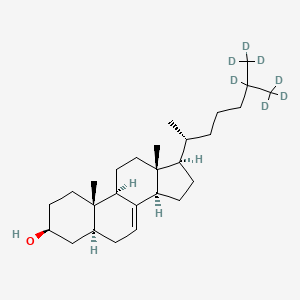
Lathosterol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lathosterol-d7 is a deuterated derivative of lathosterol, a metabolite of cholesterolThis compound is used primarily as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography high-resolution mass spectrometry (LC-HRMS), for the quantification of sterols in biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lathosterol-d7 is synthesized by the deuteration of lathosterol. The process involves the incorporation of deuterium atoms into the lathosterol molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the lathosterol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The final product is typically stored at low temperatures to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Lathosterol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 7-dehydrocholesterol, a precursor of cholesterol.
Reduction: The compound can be reduced to form different sterol intermediates.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 7-dehydrocholesterol
Reduction: Various sterol intermediates
Substitution: Substituted sterol derivatives
Applications De Recherche Scientifique
Lathosterol-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical techniques for the quantification of sterols.
Biology: Helps in studying cholesterol metabolism and its related pathways.
Medicine: Used in clinical diagnostics to monitor cholesterol levels and detect metabolic disorders.
Industry: Employed in the development of pharmaceuticals and other sterol-based products .
Mécanisme D'action
Lathosterol-d7 exerts its effects by acting as a stable isotope-labeled internal standard. It is used to accurately quantify the levels of lathosterol and other sterols in biological samples. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise measurement using mass spectrometry. This helps in understanding cholesterol synthesis and metabolism, as well as identifying metabolic defects .
Comparaison Avec Des Composés Similaires
Lathosterol-d7 is unique due to its deuterium labeling, which distinguishes it from other sterols. Similar compounds include:
Lathosterol: The non-deuterated form of lathosterol.
Desmosterol: Another cholesterol precursor with similar properties.
7-Dehydrocholesterol: A direct precursor of cholesterol.
Zymosterol: An intermediate in cholesterol biosynthesis .
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable quantification in analytical studies.
Propriétés
Formule moléculaire |
C27H46O |
|---|---|
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
Clé InChI |
IZVFFXVYBHFIHY-SOVNPUOYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




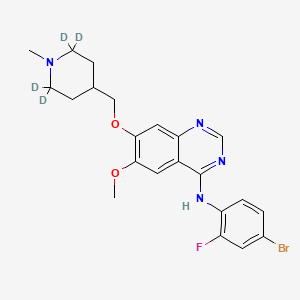
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
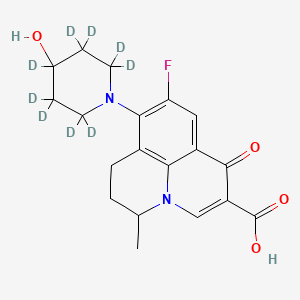
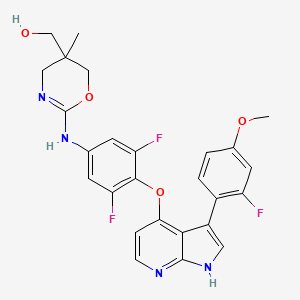
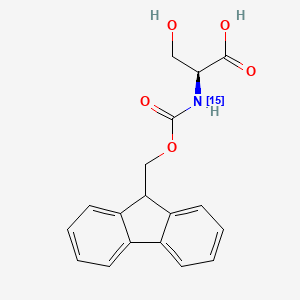
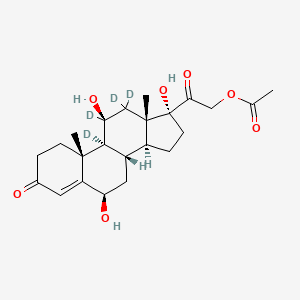
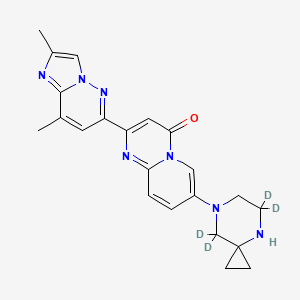
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
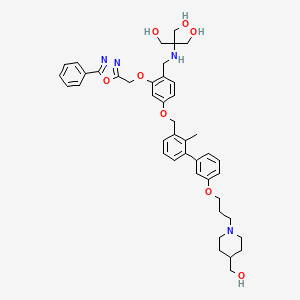
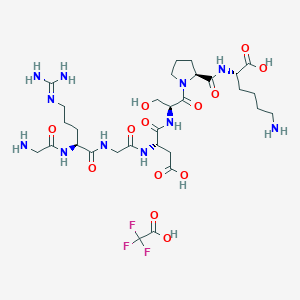
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
